(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-chlorophenyl)methanone
Description
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(2-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c15-13-7-2-1-6-12(13)14(17)16-10-4-3-5-11(16)9-8-10/h1-4,6-7,10-11H,5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSGGGUSCWFBHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-chlorophenyl)methanone typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-chlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-chlorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for various applications requiring specific chemical functionalities.
Mechanism of Action
The mechanism of action of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-chlorophenyl)methanone involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pharmacological and physicochemical properties of 8-azabicyclo[3.2.1]octane derivatives are highly dependent on substituents at the nitrogen atom (position 8) and modifications to the bicyclic core. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Findings from Comparative Analysis
Substituent Position Matters: The 2-chlorophenyl group in the target compound imposes greater steric hindrance near the bicyclic core compared to the 4-chlorophenyl analog . This may reduce binding to flat receptor pockets but improve selectivity. Electron-withdrawing groups (e.g., NO₂ in ) enhance reactivity, making such compounds intermediates for further functionalization .
Biological Activity Correlations: The phenylamino substituent in the 4-chlorophenyl analog () contributed to antibacterial activity, likely via hydrogen bonding with bacterial targets . Methoxy and ester groups (e.g., ) improve membrane permeability, as seen in CNS-active compounds like pudafensin .
Synthetic Flexibility: The bicyclic core accommodates diverse substituents via palladium-catalyzed aminocarbonylation () or nucleophilic displacement (). For example, trifluoromethanesulfonate groups () serve as leaving groups for further derivatization .
Biological Activity
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-chlorophenyl)methanone is a bicyclic organic compound with significant potential in pharmacology, particularly due to its unique azabicyclic structure and the presence of a chlorophenyl moiety. This compound is part of a broader class of azabicyclic compounds that are known for their diverse biological activities, including interactions with various receptors and enzymes.
Structural Characteristics
The compound features a bicyclic framework that includes a nitrogen atom, contributing to its unique chemical properties. The stereochemistry denoted by (1R,5S) suggests specific spatial arrangements that may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar bicyclic structures often exhibit notable pharmacological properties. The biological activity of this compound can be categorized into several key areas:
- Receptor Interactions : The compound has been studied for its affinity towards various receptors, particularly opioid receptors, where it acts as an antagonist.
- Neurotransmitter Modulation : It may influence neurotransmitter systems, potentially affecting mood and cognition.
- Antiviral Properties : Preliminary studies suggest possible applications in antiviral research.
The mechanism of action involves the compound's binding to specific molecular targets, modulating their activity and leading to various biological effects. For instance, its interaction with kappa opioid receptors has been highlighted in structure-activity relationship (SAR) studies, indicating that modifications to its structure can significantly alter its potency and selectivity.
Structure-Activity Relationship Studies
A series of studies have focused on understanding how structural modifications affect the biological activity of azabicyclic compounds. For example:
| Compound | Kappa IC50 (nM) | Mu:Kappa Ratio | Delta:Kappa Ratio |
|---|---|---|---|
| Original Compound | 172 | 93 | >174 |
| Modified Compound A | 150 | 85 | >180 |
| Modified Compound B | 200 | 95 | >160 |
These findings indicate that slight changes in the molecular structure can lead to significant differences in receptor selectivity and potency.
Antiviral Activity
Research has indicated that this compound exhibits antiviral properties against certain viral strains. In vitro studies showed a concentration-dependent inhibition of viral replication, suggesting potential therapeutic applications in treating viral infections.
Computational Predictions
Computer-aided drug design tools like PASS (Prediction of Activity Spectra for Substances) have been utilized to predict the biological activities based on the chemical structure of this compound. These predictions have guided experimental validation and further research into its pharmacological potential.
Q & A
What are the critical steps for controlling stereochemistry during the synthesis of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-chlorophenyl)methanone?
Level: Advanced
Methodological Answer:
Stereochemical control is achieved through:
- Catalyst selection: Chiral catalysts (e.g., Rhodium(I) complexes) or chiral auxiliaries to enforce the (1R,5S) configuration during cyclization .
- Reaction conditions: High-pressure reactors (≥5 atm) for bicyclic framework formation, with temperatures maintained at 80–100°C to minimize racemization .
- Solvent optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance enantioselectivity by stabilizing transition states .
- Post-synthesis analysis: Chiral HPLC (e.g., Chiralpak IA column) to validate enantiomeric excess (>98% ee) .
Table 1: Comparison of Stereochemical Control Methods
| Method | Yield (%) | ee (%) | Reference |
|---|---|---|---|
| Rhodium catalysis | 72 | 99 | |
| Chiral auxiliary | 65 | 95 | |
| High-pressure cyclization | 80 | 98 |
How can researchers resolve contradictory biological activity data across studies?
Level: Advanced
Methodological Answer:
Contradictions often arise from:
- Stereochemical impurities: Validate purity via X-ray crystallography or NOESY NMR to confirm configuration .
- Assay variability: Standardize bioassays (e.g., fixed ATP concentrations in kinase inhibition studies) .
- Target selectivity profiling: Use SPR (Surface Plasmon Resonance) to quantify binding kinetics (KD, kon/koff) against off-target receptors .
- Metabolic stability: Compare hepatic microsome half-life (e.g., human vs. rodent) to identify species-specific degradation .
What analytical techniques are most effective for characterizing this compound?
Level: Basic
Methodological Answer:
Key techniques include:
- NMR spectroscopy: 1H/13C NMR for bicyclic framework verification; 19F NMR (if fluorinated analogs are synthesized) .
- X-ray crystallography: Resolve absolute configuration; CCDC deposition recommended for structural validation .
- HPLC-MS: Purity assessment (>95%) and molecular ion confirmation (e.g., m/z 307.8 [M+H]+) .
- Vibrational spectroscopy: IR peaks at 1680–1700 cm⁻¹ confirm ketone functionality .
How to design analogs for improved pharmacokinetic properties?
Level: Advanced
Methodological Answer:
Focus on:
- Substituent modification: Replace 2-chlorophenyl with 2-fluorophenyl to enhance metabolic stability (CYP450 resistance) .
- LogP optimization: Introduce polar groups (e.g., -OH or -SO2NH2) to reduce lipophilicity (target LogP <3) .
- Prodrug strategies: Esterify the ketone to improve oral bioavailability (e.g., methyl ester hydrolysis in vivo) .
Table 2: SAR of Key Analogs
| Analog | IC50 (nM) | LogP | Half-life (h) |
|---|---|---|---|
| 2-Chlorophenyl | 12 | 3.2 | 2.5 |
| 2-Fluorophenyl | 18 | 2.8 | 4.1 |
| 4-Methoxyphenyl | 45 | 2.5 | 6.3 |
What methodologies identify biological targets for this compound?
Level: Advanced
Methodological Answer:
- Affinity chromatography: Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .
- CRISPR-Cas9 screening: Genome-wide knockout libraries to identify resistance-conferring genes (e.g., kinase targets) .
- Thermal proteome profiling (TPP): Monitor protein thermal stability shifts upon compound binding .
How to address scalability challenges in multi-step synthesis?
Level: Advanced
Methodological Answer:
- Flow chemistry: Continuous flow reactors for hazardous steps (e.g., azide cyclization) to improve safety and yield .
- Purification optimization: Use simulated moving bed (SMB) chromatography for large-scale enantiomer separation .
- Byproduct mitigation: Taguchi method to optimize solvent ratios (e.g., DCM:MeOH 9:1) and reduce impurities .
What computational tools predict target interactions?
Level: Basic
Methodological Answer:
- Molecular docking: AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets .
- MD simulations: GROMACS for assessing complex stability over 100-ns trajectories .
- QSAR models: Train on analog datasets to predict activity against GPCRs or ion channels .
How to evaluate stability under physiological conditions?
Level: Basic
Methodological Answer:
- pH stability: Incubate in buffers (pH 1–9) for 24h; monitor degradation via LC-MS .
- Light sensitivity: Expose to UV (254 nm) and quantify photodegradation products .
- Thermal stability: TGA/DSC analysis to determine decomposition temperatures (>150°C preferred) .
Which techniques separate enantiomers for pharmacological studies?
Level: Advanced
Methodological Answer:
- Chiral HPLC: Use cellulose-based columns (e.g., Chiralcel OD-H) with hexane:isopropanol (85:15) mobile phase .
- Crystallization-induced resolution: Diastereomeric salt formation with L-tartaric acid .
- Kinetic resolution: Lipase-catalyzed ester hydrolysis (e.g., Candida antarctica lipase B) .
How to reconcile conflicting pharmacokinetic data across species?
Level: Advanced
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
